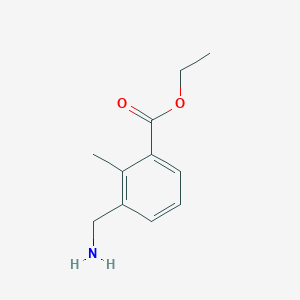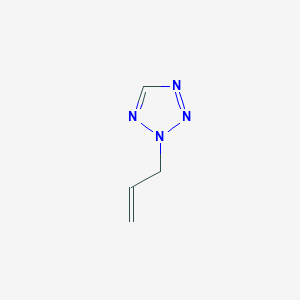![molecular formula C18H31NO2Sn B14453925 Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- CAS No. 73149-61-8](/img/structure/B14453925.png)
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- is an organotin compound with the chemical formula C5H4NSn(C4H9)3. This compound is known for its utility in various chemical reactions and its ability to form stable complexes with a wide range of metal ions . It is often used as a building block in organic synthesis, particularly in the formation of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- typically involves the reaction of pyridine with tributyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature . The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: It can be reduced to form pyridine derivatives with different substituents.
Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- involves its ability to form stable complexes with metal ions. This interaction is facilitated by the lone pair of electrons on the nitrogen atom in the pyridine ring, which can coordinate with metal ions . The tributyltin group also plays a role in stabilizing these complexes, making the compound highly effective in catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but without the tributyltin group.
Pyrimidine: Another nitrogen-containing aromatic heterocycle, but with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- is unique due to its tributyltin group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in forming stable metal complexes and in catalysis, setting it apart from other similar compounds .
Eigenschaften
| 73149-61-8 | |
Molekularformel |
C18H31NO2Sn |
Molekulargewicht |
412.2 g/mol |
IUPAC-Name |
tributylstannyl pyridine-2-carboxylate |
InChI |
InChI=1S/C6H5NO2.3C4H9.Sn/c8-6(9)5-3-1-2-4-7-5;3*1-3-4-2;/h1-4H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
SRMCUYMAVHHIET-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)

